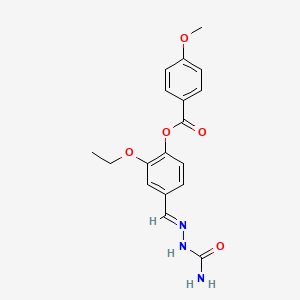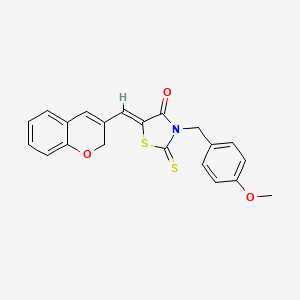
N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves the following steps:
Formation of the Hydrazone: The initial step involves the condensation of 4-butoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different alkoxy groups replacing the butoxy group.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its hydrazone linkage is of particular interest due to its ability to form stable complexes with metal ions, which can be useful in developing new drugs or diagnostic agents.
Medicine
In medicine, researchers might explore the compound’s potential as an anti-cancer or anti-inflammatory agent. The presence of the benzamide moiety suggests possible interactions with biological targets such as enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide exerts its effects depends on its interaction with molecular targets. The hydrazone linkage can interact with metal ions, potentially inhibiting enzymes that require metal cofactors. The benzamide moiety may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
Uniqueness
N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
767335-50-2 |
|---|---|
Molecular Formula |
C21H25N3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H25N3O3/c1-3-4-13-27-19-11-7-17(8-12-19)14-23-24-20(25)15-22-21(26)18-9-5-16(2)6-10-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,26)(H,24,25)/b23-14+ |
InChI Key |
DETSJMJPZMEBKW-OEAKJJBVSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015525.png)
![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)
![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)


![3,4-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12015541.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)


![4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015569.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015573.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015577.png)
![2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12015585.png)
